Pyrazoles are a class of five-membered heterocyclic compounds known for their diverse biological activities PubChem - 1H-Pyrazole, CID=921: ). They can act as enzyme inhibitors, antimicrobials, and anticonvulsants [NCBI - Pharmacological Properties of Pyrazole Derivatives: A Review, European Journal of Medicinal Chemistry (2011) 46, pp. 4823–4839 doi:10.1016/j.ejmech.2011.08.001]. Research into the structure-activity relationships of various pyrazole derivatives may provide insight into potential applications of 5-(Tetrahydrofuran-2-yl)-2H-pyrazol-3-ylamine.
Tetrahydrofuran (THF) is a common organic solvent, but tetrahydrofuran rings can also be found in biologically active molecules [ScienceDirect - Tetrahydrofuran derivatives as potential therapeutic agents, European Journal of Medicinal Chemistry (2015) 88, pp. 147–166 doi:10.1016/j.ejmech.2014.10.033]. Research on the pharmacological properties of other molecules containing tetrahydrofuran rings might provide clues for potential applications of 5-(Tetrahydrofuran-2-yl)-2H-pyrazol-3-ylamine.
3-(Oxolan-2-yl)-1H-pyrazol-5-amine is an organic compound characterized by the presence of a pyrazole ring and an oxolane (tetrahydrofuran) moiety. The molecular formula is , indicating a structure that includes three nitrogen atoms, one oxygen atom in the oxolane ring, and a five-membered pyrazole ring. The oxolane is attached at the second position of the pyrazole, while the amino group is located at the fifth position, contributing to its unique chemical properties and potential biological activities.
3-(Oxolan-2-yl)-1H-pyrazol-5-amine exhibits potential biological activities due to its structural components:
Several synthesis methods have been explored for compounds related to 3-(oxolan-2-yl)-1H-pyrazol-5-amine:
The applications of 3-(oxolan-2-yl)-1H-pyrazol-5-amine are diverse:
Interaction studies involving 3-(oxolan-2-yl)-1H-pyrazol-5-amine are crucial for understanding its biological mechanisms:
Several compounds share structural similarities with 3-(oxolan-2-yl)-1H-pyrazol-5-amine. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-(oxolan-3-yl)-1H-pyrazol-5-amine | Similar oxolane and pyrazole rings | Different positioning of oxolane |
4-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Contains additional bulky groups | Enhanced steric hindrance |
6-Chloro-1H-pyrazolo[3,4-b]pyridine | Contains a chlorine substituent | May exhibit different reactivity patterns |
Benzyl (S)-(1-(4-nitro-1H-pyrazol-1-yl)propan-2-yl)carbamate | Incorporates a nitro group | Potentially different pharmacological profiles |
These compounds highlight the diversity within the pyrazole family while underscoring the unique structural features of 3-(oxolan-2-yl)-1H-pyrazol-5-amine that may confer distinct biological activities and synthetic pathways.
Irritant